

# A Technical Guide to the Spectroscopic Characterization of Diethyl Pyridine-2,5-dicarboxylate

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## Compound of Interest

Compound Name: Diethyl pyridine-2,5-dicarboxylate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Diethyl pyridine-2,5-dicarboxylate** (CAS No: 5552-44-3), a versatile building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification and characterization in research and development settings.

## Molecular Structure

IUPAC Name: **Diethyl pyridine-2,5-dicarboxylate** Molecular Formula:  $C_{11}H_{13}NO_4$  Molecular Weight: 223.23 g/mol

## Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **Diethyl pyridine-2,5-dicarboxylate**.

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1H$  NMR spectrum of **Diethyl pyridine-2,5-dicarboxylate**, typically recorded in deuterated chloroform ( $CDCl_3$ ), shows distinct signals corresponding to the protons on the pyridine ring and the two ethyl ester groups.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~9.33	Doublet (d)	~2.5
H-4	~8.47	Doublet of Doublets (dd)	~8.0, ~2.5
H-3	~8.17	Doublet (d)	~8.0
-CO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (x2)	~4.55 and ~4.62	Quartet (q)	~7.5
-CO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (x2)	~1.47 and ~1.50	Triplet (t)	~7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon NMR provides information about the different carbon environments within the molecule. As experimental data is not readily available in the cited literature, the following table presents predicted <sup>13</sup>C NMR chemical shifts for **Diethyl pyridine-2,5-dicarboxylate**.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ester at C-2)	~165.2
C=O (Ester at C-5)	~164.1
C-6	~154.0
C-2	~148.5
C-4	~138.0
C-3	~128.5
C-5	~125.0
-CH <sub>2</sub> CH <sub>3</sub> (x2)	~62.0
-CH <sub>2</sub> CH <sub>3</sub> (x2)	~14.2

Disclaimer: These are predicted values and should be used as a reference. Experimental verification is recommended.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Diethyl pyridine-2,5-dicarboxylate** shows characteristic absorption bands that confirm the presence of the ester and pyridine functionalities.[1]

Vibrational Mode	Absorption Range (cm <sup>-1</sup> )	Functional Group
C=O Stretch	1710 - 1730	Ester
C=C / C=N Stretch	~1600	Aromatic (Pyridine) Ring
C-O Stretch	1250 - 1280	Ester
C-H Stretch	2850 - 3100	Aromatic and Aliphatic

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z Value	Assignment	Relative Intensity
223	[M] <sup>+</sup> (Molecular Ion)	Low
178	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	Moderate
151	[M - 2x OCH <sub>2</sub> CH <sub>3</sub> + H] <sup>+</sup> or similar fragmentation	High
123	[M - CO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	Moderate

Note: The fragmentation pattern can vary based on the ionization technique used.

## Experimental Protocols

The data presented in this guide are consistent with standard analytical chemistry techniques. Below are generalized protocols for obtaining the spectroscopic data for **Diethyl pyridine-2,5-dicarboxylate**.

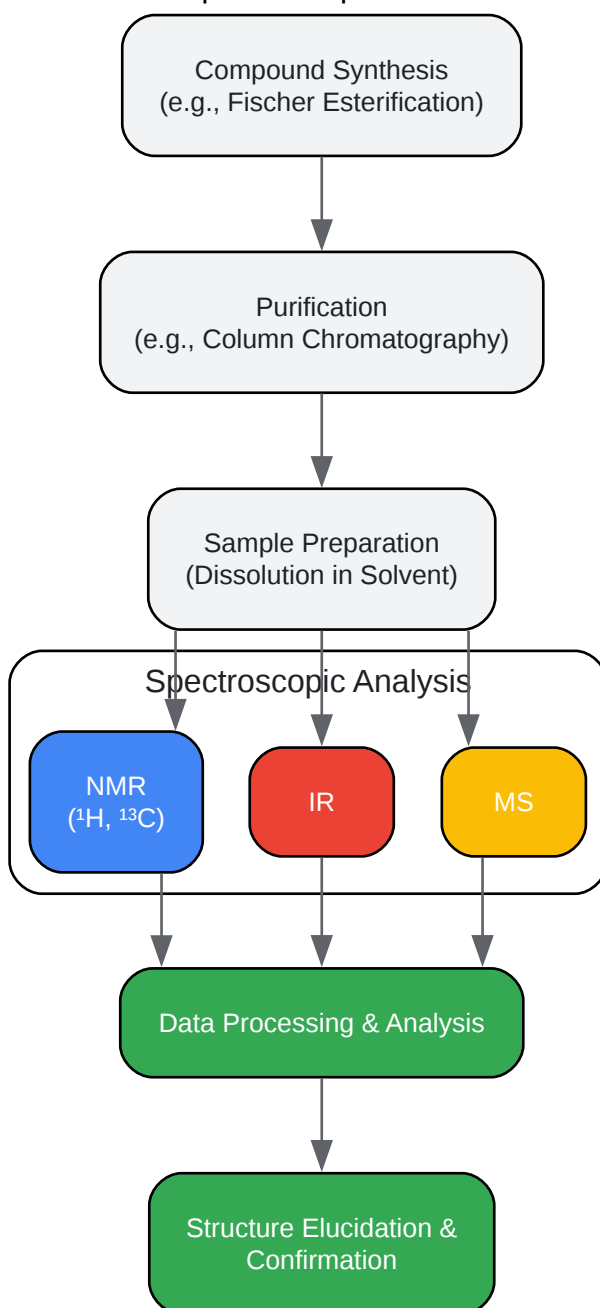
A common method for the synthesis of **Diethyl pyridine-2,5-dicarboxylate** is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2]

- **Esterification:** A suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for an extended period (e.g., 16 hours).[3]
- **Work-up:** The reaction mixture is cooled and then poured into a large volume of ice-water. The solution is neutralized with a base, such as sodium bicarbonate.[2]
- **Extraction and Purification:** The product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, typically using a solvent system such as diethyl ether in hexane.[2]
- **Sample Preparation:** A small amount of the purified **Diethyl pyridine-2,5-dicarboxylate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.
- **Sample Preparation:** For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate the ions for analysis.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **Diethyl pyridine-2,5-dicarboxylate**.

Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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## References

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